molecular formula C10H16O3 B14128367 4-(Vinyloxy)butyl methacrylate CAS No. 82386-37-6

4-(Vinyloxy)butyl methacrylate

Cat. No.: B14128367
CAS No.: 82386-37-6
M. Wt: 184.23 g/mol
InChI Key: ZEUGUMVMFBIRJG-UHFFFAOYSA-N
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Description

4-(Vinyloxy)butyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a versatile monomer used in various polymerization processes due to its unique structure, which combines a vinyl ether group and a methacrylate group. This dual functionality allows it to participate in both free-radical and cationic polymerization reactions, making it valuable in the production of advanced polymeric materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Vinyloxy)butyl methacrylate typically involves the reaction of 4-hydroxybutyl methacrylate with acetylene in the presence of a base, such as potassium hydroxide, to form the vinyl ether linkage. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Vinyloxy)butyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products of these reactions are high-performance polymers used in coatings, adhesives, and advanced composites .

Mechanism of Action

The mechanism of action of 4-(Vinyloxy)butyl methacrylate involves its ability to undergo polymerization reactions. The vinyl ether group participates in cationic polymerization, while the methacrylate group undergoes free-radical polymerization. This dual reactivity allows for the formation of complex polymer networks with enhanced mechanical and chemical properties .

Properties

CAS No.

82386-37-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4-ethenoxybutyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H16O3/c1-4-12-7-5-6-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3

InChI Key

ZEUGUMVMFBIRJG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCOC=C

Origin of Product

United States

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